2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile
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Overview
Description
2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile is an organic compound with the molecular formula C8H6N2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both acetyl and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile typically involves the nitration of a thiophene derivative followed by acetylation and subsequent introduction of the acetonitrile group. One common method involves the following steps:
Nitration: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Acetylation: The nitrated thiophene is then acetylated using acetic anhydride in the presence of a catalyst such as aluminum chloride to introduce the acetyl group at the 5-position.
Acetonitrile Introduction: Finally, the acetylated nitrothiophene undergoes a reaction with acetonitrile in the presence of a base such as sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: (5-Acetyl-2-aminothiophen-3-yl)acetonitrile.
Reduction: (5-Hydroxy-2-nitrothiophen-3-yl)acetonitrile.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Acetyl-2-aminothiophen-3-yl)acetonitrile: Similar structure but with an amino group instead of a nitro group.
(5-Hydroxy-2-nitrothiophen-3-yl)acetonitrile: Similar structure but with a hydroxyl group instead of an acetyl group.
(5-Acetyl-2-nitrothiophen-3-yl)methanol: Similar structure but with a methanol group instead of an acetonitrile group.
Uniqueness
2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile is unique due to the presence of both acetyl and nitro groups on the thiophene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(5-acetyl-2-nitrothiophen-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-5(11)7-4-6(2-3-9)8(14-7)10(12)13/h4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLCKDNFEKFWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)[N+](=O)[O-])CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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